molecular formula C20H20N2O6 B13911657 (E)-(-)-Aspongopusamide B

(E)-(-)-Aspongopusamide B

Cat. No.: B13911657
M. Wt: 384.4 g/mol
InChI Key: GQCIUKYLYQCJPL-CLJKYYQGSA-N
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Description

(E)-(-)-Aspongopusamide B is a naturally occurring compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential biological activities. This compound is a member of the amide family and is known for its distinctive (E)-configuration, which contributes to its specific chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(-)-Aspongopusamide B typically involves several steps, starting from readily available starting materials. The synthetic route often includes the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative. The reaction conditions usually involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-(-)-Aspongopusamide B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-(-)-Aspongopusamide B has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-(-)-Aspongopusamide B involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

(E)-(-)-Aspongopusamide B can be compared with other similar compounds, such as:

    Aspongopusamide A: Another member of the amide family with a different configuration and slightly different biological activities.

    N-acyl amides: A class of compounds with similar structural features but varying in their side chains and biological activities.

    Benzamide derivatives: Compounds with a benzamide core structure that exhibit a range of biological activities.

The uniqueness of this compound lies in its specific (E)-configuration and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(E)-2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]acetamide

InChI

InChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1

InChI Key

GQCIUKYLYQCJPL-CLJKYYQGSA-N

Isomeric SMILES

CC(=O)N/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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